(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, such as the one , have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran compounds have also been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Activity
These compounds have shown anti-oxidative activities . This suggests they could be used in the development of treatments for diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have demonstrated anti-viral activities . For instance, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Benzofuran substituted chalcone compounds are important directions in recent anticancer drug research . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were found to have significant cell growth inhibitory effects .
Antimicrobial Activity
Some benzofuran-2-yl- [3-Methyl-3-Phenylcyclobutyl] Methanones and their derivatives have been found to exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives
The compound can be used in the synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry .
Fluorescence Characteristics
The annulated products of benzofuran fused transannulated products were shown to exhibit high fluorescence characteristics . This suggests potential applications in the field of fluorescence-based sensors and imaging technologies.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds exhibit their biological activities through various mechanisms depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
Benzofuran compounds, in general, are known to have diverse pharmacokinetic properties depending on their specific structure .
Result of Action
Benzofuran compounds are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
The biological activity of benzofuran compounds can be influenced by various factors, including the specific biological target, the presence of other compounds, and the physiological condition of the organism .
properties
IUPAC Name |
(Z)-3-(1-benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O2/c20-19(21,22)15-6-2-3-7-16(15)24-18(25)13(11-23)10-14-9-12-5-1-4-8-17(12)26-14/h1-10H,(H,24,25)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDHXPIMSDQLA-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.